3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
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Overview
Description
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidin-2-one, a five-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the synthesis of various biologically active molecules.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Pyrrolidin-2-one derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound, which is a five-membered lactam.
3-Iodopyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals.
Uniqueness
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other pyrrolidin-2-one derivatives. Its hydroxy and dimethylbutyl substituents enhance its versatility in synthetic and biological applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(3,13)6-8-4-5-11-9(8)12/h7-8,13H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
CUXFASHXCWACPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC1CCNC1=O)O |
Origin of Product |
United States |
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